N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide is a chemical compound with significant interest in both synthetic organic chemistry and medicinal applications. It is classified as a hydroxamic acid derivative, characterized by the presence of a biphenyl moiety and an N-hydroxyacetamide functional group. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties.
The compound can be synthesized through various methods involving biphenyl derivatives and acetic anhydride. The primary source of information regarding its synthesis and properties comes from chemical databases and scholarly articles that detail its structural characteristics and reactivity.
N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide falls under the category of organic compounds, specifically within the class of amides and hydroxamic acids. Its systematic name is N-hydroxy-N-(2-phenylphenyl)acetamide, and it is recognized by several identifiers including its CAS number 30272-56-1.
The synthesis of N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide typically involves the reaction of biphenyl-2-amine with acetic anhydride.
Technical Details:
Industrial Production:
In industrial settings, large-scale batch reactors are employed to optimize yield and purity. Continuous stirring and precise temperature control are critical for achieving uniform reaction conditions. Purification methods such as recrystallization or chromatography are utilized to isolate the final product effectively.
N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide has a complex molecular structure characterized by the following:
Property | Data |
---|---|
Molecular Formula | C14H13NO2 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | N-hydroxy-N-(2-phenylphenyl)acetamide |
InChI Key | WTOODOBBVZXDJU-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)O |
The compound features a biphenyl structure which contributes to its chemical reactivity and interaction with biological systems .
N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide can undergo various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
Major Products:
The reactions can yield various products including carboxylic acids or ketones from oxidation, amines or alcohols from reduction, and halogenated biphenyl derivatives from substitution reactions.
The mechanism of action for N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, modulating their activity through:
This mechanism underlies its potential therapeutic effects in various biological assays.
N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide exhibits the following physical properties:
The chemical properties include:
These properties are critical for understanding its behavior in both laboratory synthesis and potential applications .
N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide has several notable applications in scientific research:
Its versatility makes it a valuable compound across multiple fields of research .
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2